molecular formula C15H16O6 B1249871 Lachnone C

Lachnone C

Cat. No. B1249871
M. Wt: 292.28 g/mol
InChI Key: UTMLPTPULBHGMZ-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lachnone C is a natural product found in Lachnum with data available.

Scientific Research Applications

Chromone Derivatives from Fungi and Tuberculosis Treatment

Lachnone C, a chromone derivative, was studied in the context of filamentous fungi. Lachnones B and D, related compounds, showed mild inhibitory effects against Mycobacterium tuberculosis (Rukachaisirikul et al., 2006).

Synthesis and Mycotoxin Research

Research on a unified synthetic strategy for lachnone C and other natural products highlighted its relevance in the study of chromone lactones and mycotoxins (Broehmer et al., 2011).

Medicinal Plant Extracts and Neuroprotection

Studies on Acanthopanax senticosus and its neuroprotective effects in cell models didn't specifically mention lachnone C but provide insights into the broader research field of plant-derived compounds and their potential in treating neurological conditions (Wu et al., 2013).

Anterior Pituitary Cell Response to Cathinone

Research involving the effects of cathinone on hormone expression in vervet monkeys may not directly involve lachnone C but shows the interest in the broader field of bioactive compounds affecting hormonal regulation (Nyongesa et al., 2015).

Synthetic Protocols for Chromanone Lactone

A study on the synthesis of chromanone lactone natural products, including lachnone C, demonstrates the ongoing interest in developing new methods for synthesizing these compounds (Liu et al., 2015).

Herbal Medicine for Neuropathic Diseases

Investigations into GCSB-5, an herbal medicine, and its protective effect against peripheral nerve injury, while not mentioning lachnone C specifically, contribute to understanding the potential of plant-based compounds in neuropathic conditions (Kim et al., 2011).

Triterpenoid Lactones and Blood Sugar Regulation

Research on Ganoderma resinaceum and its triterpenoid lactones with blood sugar-lowering effects illustrates the broader context of natural compounds in medical research, relevant to studies on compounds like lachnone C (Chen et al., 2018).

Synthesis of Chromanone Lactone Natural Products

A study focusing on the total synthesis of chromanone lactone natural products, including lachnone C, emphasizes the chemical complexity and potential applications of these compounds (Sudhakar et al., 2014).

properties

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

(2R)-5-hydroxy-7-(hydroxymethyl)-2-methyl-2-[(2S)-5-oxooxolan-2-yl]-3H-chromen-4-one

InChI

InChI=1S/C15H16O6/c1-15(12-2-3-13(19)20-12)6-10(18)14-9(17)4-8(7-16)5-11(14)21-15/h4-5,12,16-17H,2-3,6-7H2,1H3/t12-,15+/m0/s1

InChI Key

UTMLPTPULBHGMZ-SWLSCSKDSA-N

Isomeric SMILES

C[C@@]1(CC(=O)C2=C(C=C(C=C2O1)CO)O)[C@@H]3CCC(=O)O3

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)CO)O)C3CCC(=O)O3

synonyms

lachnone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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